![molecular formula C15H11F3N6OS B1347858 2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-N-(pyridin-3-ylmethylideneamino)-1,3-thiazole-4-carboxamide](/img/structure/B1347858.png)
2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-N-(pyridin-3-ylmethylideneamino)-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-[(E)-3-pyridinylmethylidene]-1,3-thiazole-4-carbohydrazide is a complex organic compound that features a pyrazole ring, a thiazole ring, and a pyridine ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-[(E)-3-pyridinylmethylidene]-1,3-thiazole-4-carbohydrazide typically involves multiple steps. One common approach starts with the preparation of 3-methyl-5-(trifluoromethyl)-1H-pyrazole, which can be synthesized through a one-step procedure from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one . The next step involves the formation of the thiazole ring, which can be achieved through a cyclization reaction with appropriate reagents. Finally, the pyridine ring is introduced through a condensation reaction with a pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-[(E)-3-pyridinylmethylidene]-1,3-thiazole-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can undergo substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-[(E)-3-pyridinylmethylidene]-1,3-thiazole-4-carbohydrazide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-[(E)-3-pyridinylmethylidene]-1,3-thiazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole and thiazole rings contribute to the compound’s binding affinity to various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-methyl-5-(trifluoromethyl)-1H-pyrazole: A key intermediate in the synthesis of the target compound.
1-methyl-3-(trifluoromethyl)-1H-pyrazole: Another pyrazole derivative with similar chemical properties.
Trifluoromethylpyridine: A compound with a trifluoromethyl group and a pyridine ring, used in similar applications.
Uniqueness
2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-[(E)-3-pyridinylmethylidene]-1,3-thiazole-4-carbohydrazide is unique due to its combination of three distinct heterocyclic rings and the presence of a trifluoromethyl group. This structural complexity imparts unique chemical and biological properties, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C15H11F3N6OS |
---|---|
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-N-(pyridin-3-ylmethylideneamino)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H11F3N6OS/c1-9-5-12(15(16,17)18)24(23-9)14-21-11(8-26-14)13(25)22-20-7-10-3-2-4-19-6-10/h2-8H,1H3,(H,22,25) |
InChI-Schlüssel |
DOODKGWOORLJSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NN=CC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.